molecular formula C15H9Cl4N3O4 B11562916 2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-(2,4-dichloro-6-nitrophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11562916
M. Wt: 437.1 g/mol
InChI Key: JEYFUPWVUIUKSG-CGOBSMCZSA-N
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Description

2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a phenoxy and acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the reaction of 2,4-dichloro-6-nitrophenol with acetohydrazide under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,4-dichlorobenzaldehyde to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichloro-6-nitrophenoxy)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9Cl4N3O4

Molecular Weight

437.1 g/mol

IUPAC Name

2-(2,4-dichloro-6-nitrophenoxy)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H9Cl4N3O4/c16-9-2-1-8(11(18)3-9)6-20-21-14(23)7-26-15-12(19)4-10(17)5-13(15)22(24)25/h1-6H,7H2,(H,21,23)/b20-6+

InChI Key

JEYFUPWVUIUKSG-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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